

The Synthesis of Biphenylene: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylene is a fascinating polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, anti-aromatic four-membered ring. This unique strained structure has captivated chemists for decades, leading to extensive research into its synthesis, properties, and potential applications. This technical guide provides a comprehensive overview of the discovery and history of **biphenylene** synthesis, detailing the core methodologies from the seminal first synthesis to modern organometallic approaches. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data for comparison, and visual representations of key synthetic pathways.

Historical Perspective: The Dawn of Biphenylene Chemistry

The story of **biphenylene** begins in 1941, when W. C. Lothrop reported its first successful synthesis.[1] This landmark achievement opened the door to the exploration of a new class of strained aromatic compounds. Lothrop's initial synthesis, while groundbreaking, was low-yielding and involved the intramolecular Ullmann reaction of 2,2'-diiodobiphenyl. This pioneering work laid the foundation for the development of more efficient and versatile synthetic routes in the ensuing decades.



Key Synthetic Strategies for Biphenylene

Several distinct strategies have emerged for the construction of the **biphenylene** core. These can be broadly categorized into three main approaches: intramolecular cyclization of 2,2'-disubstituted biphenyls, dimerization of benzyne intermediates, and flash vacuum pyrolysis of specific precursors. More recently, organometallic methods have also provided novel pathways to this unique molecule.

Ullmann Reaction: The Classical Approach

The Ullmann reaction, a copper-mediated coupling of aryl halides, was the first method employed for the synthesis of **biphenylene**.[2] The intramolecular version of this reaction, starting from a 2,2'-dihalobiphenyl, remains a viable, albeit often low-yielding, method.

Materials:

- 2,2'-Diiodobiphenyl
- Copper powder (activated)
- Sand
- Anhydrous, degassed solvent (e.g., N,N-dimethylformamide DMF)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a mixture of 2,2'-diiodobiphenyl (1 equivalent) and activated copper powder (10-20 equivalents) is placed.
- A small amount of sand is added to prevent the copper powder from clumping.
- Anhydrous, degassed DMF is added to the flask to create a stirrable slurry.
- The reaction mixture is heated to reflux with vigorous stirring under an inert nitrogen atmosphere.



- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Reaction times can be lengthy, often exceeding 24 hours.
- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts.
- The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization to afford pure **biphenylene**.

Benzyne Dimerization: A Versatile Route

The dimerization of benzyne, a highly reactive intermediate, is a more common and often higher-yielding method for synthesizing **biphenylene**. Benzyne can be generated in situ from various precursors, with the thermal decomposition of benzenediazonium-2-carboxylate being a well-established method.[3]

Part A: Preparation of Benzenediazonium-2-carboxylate

Materials:

- 2-Aminobenzoic acid (Anthranilic acid)
- Isoamyl nitrite
- Tetrahydrofuran (THF), anhydrous
- 1,2-Dichloroethane

Procedure: CAUTION: Dry benzenediazonium-2-carboxylate is explosive and should be handled with extreme care. It should always be kept wet with solvent.



- In a beaker, 2-aminobenzoic acid (1 equivalent) is dissolved in anhydrous THF.
- The solution is cooled in an ice bath, and isoamyl nitrite (1.5 equivalents) is added dropwise with stirring.
- The reaction mixture is stirred at low temperature for 1-2 hours, during which time the benzenediazonium-2-carboxylate precipitates as a solid.
- The solid is collected by vacuum filtration, washed with cold THF, and then with 1,2dichloroethane to remove the THF. The product must not be allowed to dry.

Part B: Dimerization to Biphenylene

Materials:

- Wet benzenediazonium-2-carboxylate
- 1,2-Dichloroethane

Procedure:

- The wet benzenediazonium-2-carboxylate is suspended in 1,2-dichloroethane.
- This suspension is added portion-wise to a larger volume of refluxing 1,2-dichloroethane with vigorous stirring. The benzyne intermediate is generated and dimerizes in situ.
- After the addition is complete, the reaction mixture is refluxed for an additional hour.
- The solvent is removed by distillation.
- The residue is purified by steam distillation or column chromatography to yield biphenylene.

Another common method for generating benzyne for this purpose is from o-phenylenediamine.

Materials:

- o-Phenylenediamine
- Sodium nitrite



- Hydrochloric acid
- Lead(IV) acetate or other suitable oxidizing agent
- Organic solvent (e.g., dichloromethane)

Procedure:

- o-Phenylenediamine is diazotized using sodium nitrite and hydrochloric acid at low temperature to form 1H-benzotriazole.
- The 1-aminobenzotriazole is then synthesized by N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid.
- Oxidation of 1-aminobenzotriazole with an oxidizing agent like lead(IV) acetate generates benzyne, which then dimerizes to **biphenylene**.
- The **biphenylene** is isolated and purified from the reaction mixture using standard techniques such as column chromatography and recrystallization.

Flash Vacuum Pyrolysis (FVP): A High-Temperature Approach

Flash vacuum pyrolysis (FVP) is a technique that involves heating a precursor in the gas phase at high temperatures and low pressures for a very short duration. This method can be used to synthesize **biphenylene** from various starting materials, often through the elimination of small, stable molecules.

Apparatus:

A standard FVP setup consisting of a furnace with a quartz pyrolysis tube, a vacuum system
capable of maintaining a pressure of 10-2 to 10-4 Torr, a sample inlet system, and a cold trap
(liquid nitrogen) for product collection.

Procedure:

• The FVP furnace is heated to the desired pyrolysis temperature (typically 800-1000 °C).



- A sample of benzo[c]cinnoline is slowly sublimed into the hot quartz tube under high vacuum.
- The precursor undergoes fragmentation in the hot zone, eliminating a molecule of nitrogen to form biphenylene.
- The product, along with any unreacted starting material and byproducts, is collected in the liquid nitrogen cold trap.
- After the pyrolysis is complete, the cold trap is allowed to warm to room temperature, and the crude product is collected.
- Biphenylene is purified from the crude pyrolysate by column chromatography or sublimation.

Other precursors, such as phthalic anhydride, can also be used, though they may produce **biphenylene** as part of a mixture of products.[4]

Organometallic Routes: Modern Innovations

Modern organometallic chemistry has introduced new and efficient methods for the synthesis of **biphenylene** and its derivatives. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes have proven to be a powerful tool in this regard.[5][6]

Materials:

- 1,2-Diethynylbenzene
- A suitable alkyne (e.g., bis(trimethylsilyl)acetylene)
- Cobalt catalyst (e.g., CpCo(CO)2)
- Anhydrous solvent (e.g., toluene or THF)

Procedure:

• In a flame-dried Schlenk flask under an inert atmosphere, the cobalt catalyst is dissolved in the anhydrous solvent.



- A solution of 1,2-diethynylbenzene and the co-trimerization partner alkyne (e.g., bis(trimethylsilyl)acetylene) in the same solvent is added to the catalyst solution.
- The reaction mixture is heated or irradiated with light to initiate the cycloaddition reaction.
- The reaction progress is monitored by TLC or GC.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to afford the desired **biphenylene** derivative. The trimethylsilyl groups can be subsequently removed if the parent **biphenylene** is the target.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key synthetic methods discussed. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.

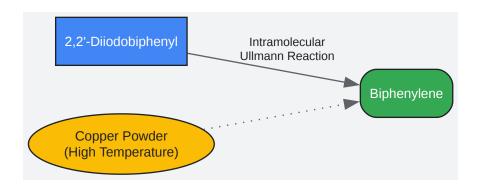


Synthetic Method	Precursor	Key Reagents/Con ditions	Typical Yield (%)	Reference(s)
Ullmann Reaction	2,2'- Diiodobiphenyl	Copper powder, high temperature (e.g., >200 °C in DMF)	10-40	[2]
Benzyne Dimerization	2-Aminobenzoic acid	Isoamyl nitrite, thermal decomposition of diazonium salt	20-30	[3]
Benzyne Dimerization	o- Phenylenediamin e	NaNO2, HCI; Hydroxylamine- O-sulfonic acid; Pb(OAc)4	~40	
Flash Vacuum Pyrolysis	Benzo[c]cinnolin e	High temperature (800-1000 °C), high vacuum	50-70	
Flash Vacuum Pyrolysis	Phthalic Anhydride	High temperature (~1100°C), high vacuum	Minor product	[7]
Cobalt-Catalyzed Cycloaddition	1,2- Diethynylbenzen e + Alkyne	CpCo(CO)2 or other Co catalysts	40-80 (for derivatives)	[5][6]

Visualizing the Synthetic Pathways

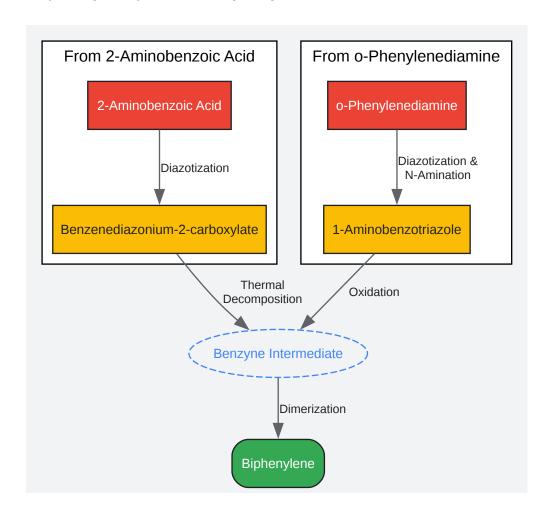
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic routes to **biphenylene**.





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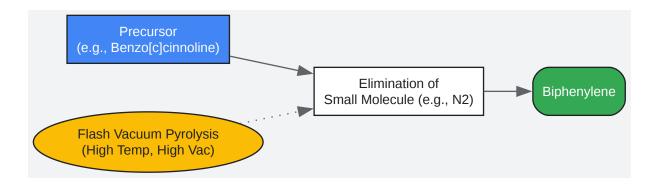
Caption: Lothrop's original synthesis of biphenylene via an intramolecular Ullmann reaction.



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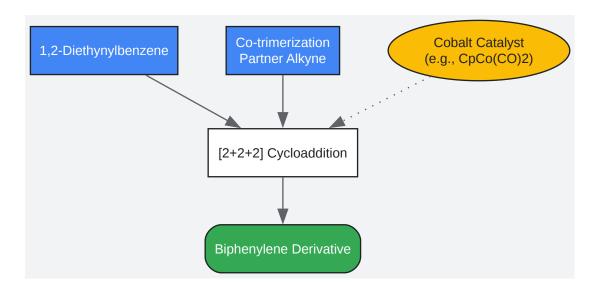
Caption: Convergent pathways to **biphenylene** through the dimerization of a benzyne intermediate.





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Caption: General workflow for the synthesis of **biphenylene** using Flash Vacuum Pyrolysis (FVP).



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Caption: Cobalt-catalyzed [2+2+2] cycloaddition route to substituted **biphenylenes**.

Conclusion

The synthesis of **biphenylene** has evolved significantly since its discovery in 1941. From the initial low-yielding Ullmann coupling to more efficient methods involving benzyne dimerization and modern organometallic catalysis, chemists have developed a diverse toolbox for constructing this unique molecular architecture. Each method presents its own set of advantages and challenges in terms of yield, scalability, and substrate scope. This guide provides a foundational understanding of these key synthetic strategies, equipping researchers



and professionals with the knowledge to select and implement the most suitable method for their specific needs in the exploration of **biphenylene** chemistry and its applications.

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- To cite this document: BenchChem. [The Synthesis of Biphenylene: A Journey from Discovery to Modern Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199973#discovery-and-history-of-biphenylene-synthesis]

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